molecular formula C16H15ClN2O3 B5860577 N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide

N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide

Cat. No.: B5860577
M. Wt: 318.75 g/mol
InChI Key: RWKHCOZRVVPASV-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide” is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 2-methoxyacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloroaniline is first reacted with 2-methoxyacetyl chloride to form an intermediate. This intermediate is then coupled with benzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiolates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Pharmaceutical Development: Potential use in the development of drugs for various diseases.

    Therapeutic Agents: May have therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide” would depend on its specific application. For example, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If used as a receptor ligand, it would bind to the receptor, triggering a biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-aminobenzamide
  • N-(3-chlorophenyl)-2-(acetylamino)benzamide
  • N-(3-chlorophenyl)-2-(methoxyamino)benzamide

Uniqueness

“N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide” is unique due to the presence of both the methoxyacetyl and benzamide functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-10-15(20)19-14-8-3-2-7-13(14)16(21)18-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKHCOZRVVPASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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